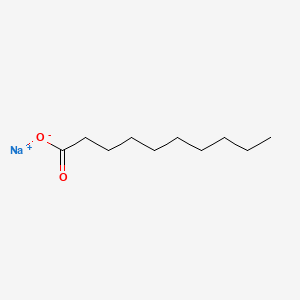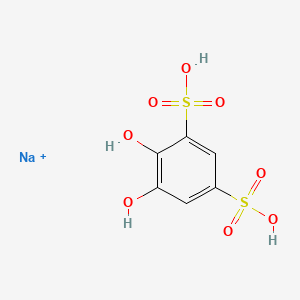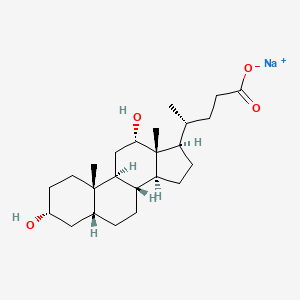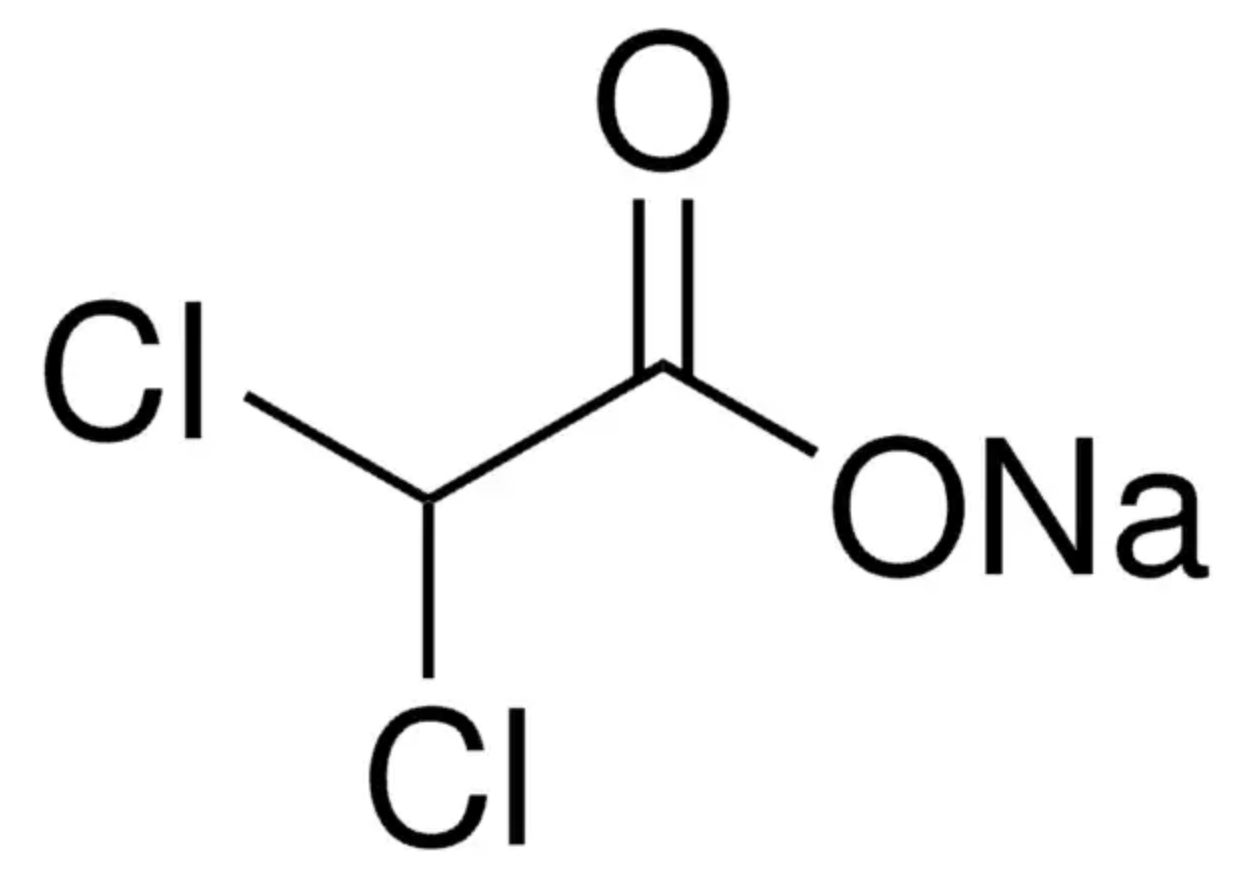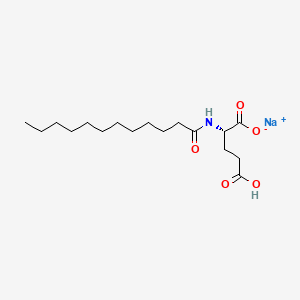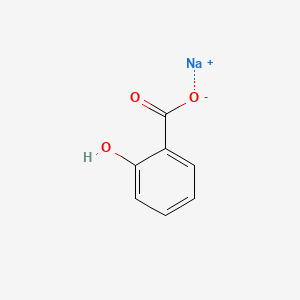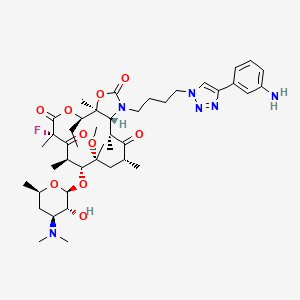![molecular formula C12H8N2O2 B1681109 9H-Pyrido[3,4-b]indole-1-carboxylic acid CAS No. 26052-96-0](/img/structure/B1681109.png)
9H-Pyrido[3,4-b]indole-1-carboxylic acid
Übersicht
Beschreibung
“9H-Pyrido[3,4-b]indole-1-carboxylic acid” is a chemical compound with the molecular formula C12H8N2O2 . It is a member of beta-carbolines and a mancude organic heterotricyclic parent . This compound is a natural product found in Polygala tenuifolia, Streptomyces nigra, and other organisms .
Synthesis Analysis
The synthesis of related compounds, such as 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole derivatives, has been carried out in one pot, by condensation of tryptamin with cycloalkanones in the presence of a polyphosphate ester as the catalyst .Molecular Structure Analysis
The molecular structure of “9H-Pyrido[3,4-b]indole-1-carboxylic acid” comprises an indole ring system ortho-fused to C-3 and C-4 of a pyridine ring . The InChI code for this compound is 1S/C12H8N2O2/c15-12(16)11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H,(H,15,16) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.21 . It is a powder with a melting point of 235-236 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Analytical Methodologies for Beta-Carbolines
Beta-carbolines, such as 1-methyl-9H-pyrido[3,4-b]indole and 9H-pyrido[3,4-b]indole, are studied for their roles in human diseases including Parkinson's disease and cancer, particularly due to their formation during the heating of protein-rich foods. Advanced analytical methodologies like LC-MS and LC-MS/MS have been developed for their detection and quantification in foodstuffs, emphasizing the need for accurate mass electrospray MS/MS analysis to understand their formation and impact on human health (Crotti et al., 2010).
Synthesis of Antidiabetic Agents
Derivatives of 9H-pyrido[3,4-b]indole-3-carboxylic acid have been synthesized and evaluated for their antidiabetic properties. Compounds like DM3, DM4, and DM5 showed potent antidiabetic activity in streptozotocin-induced diabetic rats, highlighting their potential as novel therapeutic agents (Choudhary et al., 2011).
Carcinogenic Potentials and Metabolic Activation
Studies on heterocyclic aromatic amines (HAAs) like 2-Amino-9H-pyrido[2,3-b]indole (AαC) have provided insights into their metabolic activation and carcinogenic potentials, especially in tobacco smoke. Research shows that UDP-glucuronosyltransferases play a crucial role in the bioactivation of AαC, linking it to the elevated risk of liver and digestive tract cancers in smokers (Tang et al., 2012).
Electrophoretic Separation and Quantification
A novel method combining supercritical fluid extraction and capillary electrophoresis with fluorimetric detection has been developed for the separation and quantification of non-polar heterocyclic amines, including 9H-pyrido[3,4-b]indole. This methodology offers faster and more selective analysis of these compounds in meat samples (de Andrés et al., 2010).
Electrochemical and Quantum Chemical Studies
The corrosion inhibiting properties of 9H-pyrido[3,4-b]indole derivatives for steel in acidic solutions have been investigated, demonstrating their potential as effective corrosion inhibitors. The studies also delve into the adsorption mechanisms and electronic properties, offering insights into their practical applications in corrosion prevention (Lebrini et al., 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
9H-pyrido[3,4-b]indole-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPNEGORDFERGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Pyrido[3,4-b]indole-1-carboxylic acid | |
CAS RN |
26052-96-0 | |
| Record name | 9H-pyrido[3,4-b]indole-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

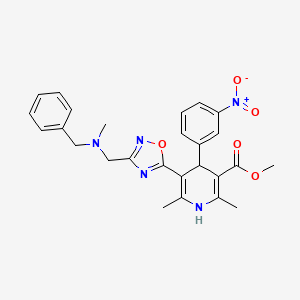
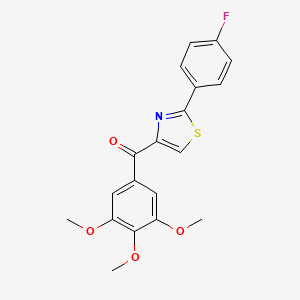
![1,3,6,8-Tetraazatricyclo[6.2.1.13,6]dodecane](/img/structure/B1681028.png)
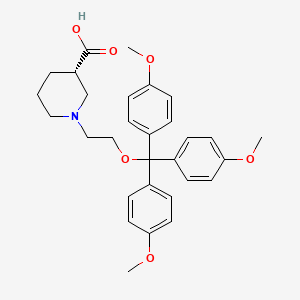
![3-amino-N-(2,4-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1681032.png)


